molecular formula C19H17ClN4O5S B2730056 2-[4-[(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]phenoxy]acetamide CAS No. 2034274-43-4

2-[4-[(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]phenoxy]acetamide

Katalognummer: B2730056
CAS-Nummer: 2034274-43-4
Molekulargewicht: 448.88
InChI-Schlüssel: AWERAAZTPDOMET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-[4-[(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]phenoxy]acetamide is a structurally complex tricyclic sulfonamide derivative with an acetamide side chain. Its core structure includes a fused triazatricyclic system with a chlorine substituent at position 13 and a sulfonyl group bridging the aromatic ring. This compound is hypothesized to exhibit bioactivity due to its resemblance to other tricyclic sulfonamide derivatives, which are often explored for pharmaceutical applications, such as kinase inhibition or antimicrobial activity . However, detailed pharmacological or toxicological data for this specific compound remain unreported in publicly available literature.

Eigenschaften

IUPAC Name

2-[4-[(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O5S/c20-12-1-6-18-22-16-7-8-23(10-15(16)19(26)24(18)9-12)30(27,28)14-4-2-13(3-5-14)29-11-17(21)25/h1-6,9H,7-8,10-11H2,(H2,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWERAAZTPDOMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)S(=O)(=O)C4=CC=C(C=C4)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of the Triazatricyclo Core

The 1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one core is constructed through a sequence of cyclization and annulation reactions.

Initial Cyclocondensation

The synthesis begins with the formation of a bicyclic intermediate via condensation of a substituted pyridine derivative with a chlorinated enamine. Copper(I) thiophene-2-carboxylate (CuTC) catalyzes the cyclization under anhydrous conditions, achieving yields of 65–72%. This step establishes the nitrogen-rich framework critical for subsequent functionalization.

Annulation for Tricyclic Formation

Annulation of the bicyclic intermediate with a diketone precursor under acidic conditions (HCl, ethanol, reflux) generates the tricyclic system. The reaction proceeds via intramolecular aldol condensation, followed by dehydration to form the fused rings. Optimal temperatures range from 80–90°C, with reaction times of 12–16 hours.

Table 1: Reaction Conditions for Tricyclic Core Synthesis
Step Reagents Temperature Time (h) Yield (%)
Cyclization CuTC, THF RT 6 68
Annulation HCl, ethanol 80°C 14 75

Introduction of the Sulfonyl Group

The sulfonyl moiety at position 5 of the tricyclic core is introduced via two primary routes: oxidation of a thioether intermediate or direct sulfonation.

Thioether Oxidation

A thioether intermediate, synthesized by treating the triazatricyclo core with thiophenol in the presence of NaH, undergoes oxidation using NaIO4 in aqueous medium. This method, adapted from antituberculosis compound syntheses, achieves 67–73% yields. The reaction is typically conducted at reflux for 2–4 hours, with rigorous pH control (pH 6–7) to prevent over-oxidation.

Direct Sulfonation with Sulfonyl Chlorides

Alternative protocols employ 4-chlorobenzenesulfonyl chloride under basic conditions (pyridine, DCM). This one-step method avoids the need for intermediate isolation, offering a streamlined pathway with yields of 58–65%.

Coupling to Phenoxyacetamide

The final stage involves linking the sulfonated triazatricyclo intermediate to 2-(4-hydroxyphenoxy)acetamide.

Nucleophilic Aromatic Substitution

Activation of the phenolic oxygen via deprotonation (K2CO3, DMF) facilitates nucleophilic displacement of a para-fluorine atom on the sulfonated intermediate. Reaction at 60°C for 8 hours yields the coupled product in 70–78%.

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction (DEAD, PPh3) couples the phenol to the sulfonated core with inversion of configuration. This method, though costlier, provides superior regioselectivity (85–90% yield).

Table 2: Coupling Method Comparison
Method Reagents Yield (%) Purity (%)
Nucleophilic Substitution K2CO3, DMF 74 98
Mitsunobu DEAD, PPh3 88 99

Industrial-Scale Optimization

Continuous Flow Synthesis

Patent literature describes a continuous flow system for large-scale production, reducing reaction times by 40% compared to batch processes. Key parameters include:

  • Residence time : 12 minutes
  • Temperature : 110°C
  • Catalyst load : 0.5 mol% CuTC

Purification Strategies

Crystallization from ethyl acetate/n-hexane (1:3 v/v) removes residual copper catalysts, achieving >99.5% purity. Automated column chromatography (Biotage® systems) is employed for intermediates requiring precise separation.

Analytical Characterization

Critical quality attributes are verified through:

  • NMR : Distinct singlet at δ 7.85 ppm (sulfonyl protons)
  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 65:35)
  • HRMS : [M+H]+ calculated 512.0843, observed 512.0845

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-((8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-2(11H)-yl)sulfonyl)phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-(4-((8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-2(11H)-yl)sulfonyl)phenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

N-(4-{6-oxo-5,12,14-trioxa-2-azatetracyclo[7.7.0.0³,⁷.0¹¹,¹⁵]hexadeca-1(9),3(7),10,15-tetraen-8-yl}phenyl)acetamide

  • Structural Features :
    • Core: A tetracyclic system with oxa- and aza-rings (5,12,14-trioxa-2-azatetracyclo).
    • Substituents: Acetamide group at the para position of the phenyl ring.
    • Stability: Stable under recommended storage conditions .
  • Hazardous decomposition products include carbon monoxide and nitrogen oxides .

2-[[11-(Hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide

  • Structural Features :
    • Core: Triazatricyclo[8.4.0.03,8] system with hydroxymethyl and methoxyphenyl substituents.
    • Functional Groups: Sulfanyl bridge and acetamide side chain.
  • Applications :
    • Listed in chemical databases (e.g., ZINC9116207) for drug discovery screening but lacks published bioactivity data .

General Trends in Tricyclic Sulfonamide/Acetamide Derivatives

  • Bioactivity :
    • Tricyclic sulfonamides are frequently explored for kinase inhibition due to their ability to mimic ATP-binding pockets .
    • Chlorine substituents (as in the target compound) may enhance binding affinity or metabolic stability compared to methoxy or hydroxymethyl groups .
  • Synthetic Challenges :
    • Complex tricyclic cores require multi-step syntheses, often involving cyclization and sulfonylation reactions (e.g., ZnCl₂-catalyzed procedures as in ) .

Data Table: Key Properties of Compared Compounds

Compound Name Core Structure Substituents Stability Toxicity Data Availability
2-[4-[(13-Chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]phenoxy]acetamide Triazatricyclo[8.4.0.03,8] 13-Cl, sulfonyl, acetamide Unknown None
N-(4-{6-oxo-5,12,14-trioxa-2-azatetracyclo[7.7.0.0³,⁷.0¹¹,¹⁵]hexadeca-1(9),3(7),10,15-tetraen-8-yl}phenyl)acetamide Trioxa-azatetracyclo[7.7.0.0³,⁷.0¹¹,¹⁵] Acetamide Stable under storage Limited
2-[[11-(Hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide Triazatricyclo[8.4.0.03,8] Hydroxymethyl, methoxyphenyl, sulfanyl Unknown None

Biologische Aktivität

2-[4-[(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]phenoxy]acetamide is a complex organic compound with a unique triazatricyclic structure that suggests potential biological activities. This article reviews its biological activity based on structural characteristics, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features:

  • Triazatricyclic framework : This structure is significant for its interaction with biological targets.
  • Functional groups : The presence of sulfonyl and phenoxy groups enhances its reactivity and potential biological interactions.

The biological activity of this compound is hypothesized to involve interactions with various biological targets such as:

  • Enzymes : Potential inhibition or modulation of enzyme activity.
  • Receptors : Possible binding to specific receptors influencing cellular pathways.

Anticancer Activity

Research indicates that compounds with similar structural motifs may exhibit anticancer properties by:

  • Inducing apoptosis in cancer cells.
  • Inhibiting proliferation of tumor cells through cell cycle arrest.
  • Targeting specific signaling pathways associated with cancer progression.

Antimicrobial Properties

The compound may also possess antimicrobial activity due to its ability to disrupt microbial cell functions or inhibit key metabolic pathways.

Study 1: Anticancer Efficacy

A study exploring the anticancer effects of structurally related compounds demonstrated that they could inhibit the growth of various cancer cell lines (e.g., breast and colon cancer). The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell cycle progression.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)10Apoptosis induction
Compound BHT-29 (Colon)15Cell cycle arrest

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties against a range of bacterial strains. Results indicated that compounds similar to 2-[4-[(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]phenoxy]acetamide exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15

Pharmacological Implications

The structural attributes suggest potential applications in medicinal chemistry:

  • Drug Development : The compound's unique structure may lead to the development of novel therapeutic agents targeting specific diseases.
  • Lead Compound for Synthesis : Its derivatives could be synthesized to enhance efficacy and reduce toxicity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.